4-Amino-2,5-dibromophenol
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Overview
Description
4-Amino-2,5-dibromophenol is an organic compound with the molecular formula C6H5Br2NO It consists of a benzene ring substituted with two bromine atoms, an amino group, and a hydroxyl group
Scientific Research Applications
4-Amino-2,5-dibromophenol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
4-Amino-2,5-dibromophenol is considered hazardous. It may cause respiratory irritation, is harmful if swallowed, and can cause skin and eye irritation . It is recommended to use personal protective equipment, avoid breathing dust/fumes, and avoid contact with skin and eyes when handling this compound .
Mechanism of Action
Mode of Action
The mode of action of 4-Amino-2,5-dibromophenol is currently unknown due to the lack of specific studies on this compound
Biochemical Pathways
It’s worth noting that a related compound, 2-(3’,5’-dibromo-2’-methoxyphenoxy)-3,5-dibromophenol, extracted from the marine sponge phyllospongia papyracea, has been found to exhibit antimicrobial activity against bacillus subtilis, staphylococcus aureus, and campylobacter jejuni . This suggests that this compound may also interact with similar biochemical pathways.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP2C9, an enzyme involved in drug metabolism .
Biochemical Analysis
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of different dosages of 4-Amino-2,5-dibromophenol in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
It is possible that the compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5-dibromophenol typically involves the bromination of 4-aminophenol. The process can be carried out using bromine in an aqueous medium or in the presence of a suitable solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure selective bromination at the 2 and 5 positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2,5-dibromophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylamines and other reduced products.
Substitution: Various substituted phenols depending on the nucleophile used.
Comparison with Similar Compounds
- 4-Amino-2,6-dibromophenol
- 4-Amino-3,5-dibromophenol
- 2-Amino-4,5-dibromophenol
Comparison: 4-Amino-2,5-dibromophenol is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications where other isomers may not be as effective.
Properties
IUPAC Name |
4-amino-2,5-dibromophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZGPGSMJCLWEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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